molecular formula C15H13NO2 B110190 Acetamide, N-(5-hydroxy-9H-fluoren-2-YL)- CAS No. 1147-55-3

Acetamide, N-(5-hydroxy-9H-fluoren-2-YL)-

Cat. No. B110190
CAS RN: 1147-55-3
M. Wt: 239.27 g/mol
InChI Key: LAMHNIXDQRUHBE-UHFFFAOYSA-N
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Description

“Acetamide, N-(5-hydroxy-9H-fluoren-2-YL)-” is a chemical compound with the molecular formula C15H13NO2 and a molecular weight of 239.2692 . It is also known by other names such as Acetohydroxamic acid, N-fluoren-2-yl-, N-Hydroxy-AAF, N-Hydroxy-N-(2-fluorenyl)acetamide, N-Hydroxy-2-(acetylamino)fluorene, and N-2-Fluorenyl-N-hydroxyacetamide .


Molecular Structure Analysis

The molecular structure of “Acetamide, N-(5-hydroxy-9H-fluoren-2-YL)-” consists of a fluorene core with an acetamide group attached to one of the carbon atoms . The presence of the hydroxy group indicates that this compound may have different chemical properties compared to other fluorene derivatives.


Physical And Chemical Properties Analysis

“Acetamide, N-(5-hydroxy-9H-fluoren-2-YL)-” has a molecular weight of 239.2692 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the sources I found.

Scientific Research Applications

Metabolic Pathways and Metabolites

  • Acetamide, N-(5-hydroxy-9H-fluoren-2-yl)- and its derivatives, such as 9-hydroxy-2-acetylaminofluorene and 9-oxo-2-acetylaminofluorene, are metabolites of N-(9H-fluoren-2yl)-acetamide in rat liver microsomes. These compounds were identified through various spectroscopic methods and are significant in understanding the metabolic pathways of related compounds (Son et al., 1979).

Role in Carcinogenicity

  • Studies have explored the role of acetamide derivatives in carcinogenic processes. For instance, research on the metabolism of N-2-fluorenylhydroxyl-amine, a proximate carcinogen derived from N-2-fluorenylacetamide, highlights the acetylation and metabolic transformation characteristic of N-hydroxy-N-2-fluorenylacetamide, providing insights into the carcinogenic pathways of these compounds (Weisburger et al., 1966).

Antimicrobial and Antioxidant Activities

  • Derivatives of Acetamide, N-(5-hydroxy-9H-fluoren-2-yl)-, have been synthesized and evaluated for antimicrobial and antioxidant activities. For example, the synthesis of (4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-yl)acetamide derivatives and their evaluation against human lung carcinoma and breast carcinoma cell lines, as well as their antibacterial and antifungal activities, demonstrate potential biomedical applications (Alsantali et al., 2020).

properties

IUPAC Name

N-(5-hydroxy-9H-fluoren-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-9(17)16-12-5-6-13-11(8-12)7-10-3-2-4-14(18)15(10)13/h2-6,8,18H,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMHNIXDQRUHBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80150835
Record name Acetamide, N-(5-hydroxy-9H-fluoren-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80150835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-(5-hydroxy-9H-fluoren-2-YL)-

CAS RN

1147-55-3
Record name N-(5-Hydroxy-9H-fluoren-2-yl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1147-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(5-hydroxy-9H-fluoren-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001147553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC9867
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9867
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(5-hydroxy-9H-fluoren-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80150835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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